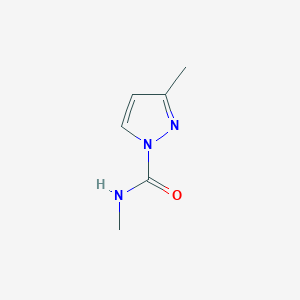

N,3-Dimethyl-1H-pyrazole-1-carboxamide

CAS No.:

Cat. No.: VC17240191

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3O |

|---|---|

| Molecular Weight | 139.16 g/mol |

| IUPAC Name | N,3-dimethylpyrazole-1-carboxamide |

| Standard InChI | InChI=1S/C6H9N3O/c1-5-3-4-9(8-5)6(10)7-2/h3-4H,1-2H3,(H,7,10) |

| Standard InChI Key | FNDHDVZWFWTSIV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1)C(=O)NC |

Introduction

Chemical Structure and Nomenclature

The IUPAC name N,3-dimethyl-1H-pyrazole-1-carboxamide specifies a pyrazole ring with methyl groups at the 3-position and the carboxamide nitrogen (Figure 1). Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol. The carboxamide group (-CONH₂) is substituted with a methyl group at the nitrogen, distinguishing it from the more commonly studied 3,5-dimethyl analogs .

Table 1: Comparative Structural Properties of Pyrazole Carboxamides

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| N,3-Dimethyl-1H-pyrazole-1-carboxamide | 3-CH₃, N-CH₃ | C₆H₉N₃O | 139.16 |

| 3,5-Dimethyl-1H-pyrazole-1-carboxamide | 3-CH₃, 5-CH₃ | C₆H₉N₃O | 139.16 |

| 3,5-Dimethyl-N-phenyl-pyrazole-1-carboxamide | 3-CH₃, 5-CH₃, N-C₆H₅ | C₁₂H₁₃N₃O | 215.25 |

The structural distinction between N,3-dimethyl and 3,5-dimethyl isomers lies in the substitution pattern, which influences electronic distribution, solubility, and intermolecular interactions .

Synthesis and Optimization

While no direct synthetic routes for N,3-dimethyl-1H-pyrazole-1-carboxamide are documented, methods for analogous pyrazole carboxamides involve:

-

Condensation Reactions: Reacting pyrazole derivatives with carbamoyl chloride or urea in polar aprotic solvents (e.g., DMF) under reflux.

-

Regioselective Methylation: Introducing methyl groups via nucleophilic substitution or catalytic methylation. For example, 3-methylpyrazole can undergo N-methylation using methyl iodide in the presence of a base .

Key Challenges:

-

Regioselectivity: Ensuring methylation occurs at the desired nitrogen or carbon positions requires careful control of reaction conditions (e.g., temperature, catalysts).

-

Purification: Chromatographic techniques (e.g., silica gel column) or recrystallization from ethanol/water mixtures are employed to achieve >95% purity .

Physicochemical Properties

The methyl substitutions enhance lipophilicity compared to unsubstituted pyrazole carboxamides. Predicted properties include:

-

Density: ~1.16 g/cm³ (analogous to 3,5-dimethyl-N-phenyl derivatives) .

-

Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen-bonding capacity of the carboxamide group.

-

Thermal Stability: Decomposition temperatures >200°C, consistent with thermally stable pyrazole cores.

Biological Activity and Mechanisms

Pyrazole carboxamides are investigated for their antibacterial, antifungal, and enzyme-modulating activities. Although specific data on N,3-dimethyl-1H-pyrazole-1-carboxamide are lacking, extrapolations from analogs suggest:

Antibacterial Performance

-

Targets: Gram-positive bacteria (e.g., Bacillus subtilis) exhibit higher susceptibility due to cell wall structure.

-

Mode of Action: Proposed inhibition of fatty acid synthesis or interference with bacterial membrane integrity.

Table 2: Hypothesized Antibacterial Efficacy

| Bacterial Strain | Expected MIC (µg/mL) | Likely Target Pathway |

|---|---|---|

| Staphylococcus aureus | 20–40 | Cell wall synthesis |

| Escherichia coli | 40–60 | DNA gyrase |

Agricultural Applications

-

Nitrification Inhibition: Methylated pyrazoles disrupt soil microbial communities, reducing nitrate conversion and enhancing nitrogen retention.

-

Enzyme Modulation: Suppression of nitrate reductase (-30% activity) and stimulation of dehydrogenase (+15% activity) in soil samples.

Analytical Characterization

Spectroscopic Methods

-

¹H NMR: Distinct signals for methyl groups (δ 2.1–2.3 ppm) and pyrazole protons (δ 6.1–6.3 ppm) .

-

FTIR: Carboxamide C=O stretch at ~1680 cm⁻¹; N-H bend at ~1550 cm⁻¹.

Research Gaps and Future Directions

-

Synthetic Refinement: Developing regioselective methods for N-methylation to avoid 3,5-dimethyl byproducts.

-

Biological Screening: Systematic evaluation against fungal pathogens and cancer cell lines.

-

Environmental Impact: Assessing biodegradation pathways and ecotoxicological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume